![molecular formula C10H17F2NO3 B1478416 2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid CAS No. 2097947-40-3](/img/structure/B1478416.png)
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid
Overview
Description
Scientific Research Applications
Sorption and Environmental Fate of Chemical Compounds
One study reviewed the sorption experiments of phenoxy herbicides like 2,4-D and related compounds, suggesting that sorption to soil and minerals can be predicted based on soil parameters such as pH and organic carbon content (Werner et al., 2012). This research could be relevant for understanding the environmental interactions of similarly structured compounds.
Fluorinated Compounds' Bioaccumulation and Toxicity
Another critical review focused on perfluorinated acids, highlighting their persistence and bioaccumulation potential, which shares a structural similarity with the difluorinated pyrrolidine (Conder et al., 2008). Studies like these are essential for assessing the environmental and health impacts of related fluorinated compounds.
Pyrrolidine in Drug Discovery
The use of pyrrolidine and its derivatives in drug discovery was extensively reviewed, with emphasis on bioactive molecules featuring this ring structure for various therapeutic applications (Li Petri et al., 2021). This could suggest potential pharmacological applications for the difluorinated pyrrolidine compound .
Removal of Chemical Compounds in Wastewater Treatment
Research into the treatment options for high-strength wastewater containing various toxic pollutants provides insights into methods that could also be applicable for removing or mitigating the impact of related compounds (Goodwin et al., 2018).
properties
IUPAC Name |
2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-3-8(9(14)15)13-6-10(11,12)4-7(13)5-16-2/h7-8H,3-6H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLRBLRIQOCYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC(CC1COC)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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